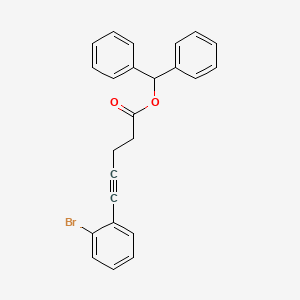
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diphenylmethyl group attached to a 5-(2-bromophenyl)pent-4-ynoate moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate typically involves the bromination of cinnamaldehyde derivatives followed by olefination and dehydrobromination. One effective method involves the bromination of commercially available cinnamaldehyde with molecular bromine, followed by dehydrobromination using triethylamine. The resulting 2-bromo-3-arylprop-2-enals are then subjected to the Horner–Wadsworth–Emmons reaction with triethyl phosphonoacetate in the presence of potassium carbonate at elevated temperatures to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate involves its interaction with specific molecular targets. The compound’s alkyne group can participate in cycloaddition reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various bioactive molecules. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in medicinal chemistry.
相似化合物的比较
Similar Compounds
- Ethyl 5-phenylpent-2-ene-4-ynoate
- Methyl 5-(2-bromophenyl)pent-4-ynoate
- Phenyl 5-(2-bromophenyl)pent-4-ynoate
Uniqueness
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate is unique due to its diphenylmethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
651733-33-4 |
|---|---|
分子式 |
C24H19BrO2 |
分子量 |
419.3 g/mol |
IUPAC 名称 |
benzhydryl 5-(2-bromophenyl)pent-4-ynoate |
InChI |
InChI=1S/C24H19BrO2/c25-22-17-9-7-11-19(22)12-8-10-18-23(26)27-24(20-13-3-1-4-14-20)21-15-5-2-6-16-21/h1-7,9,11,13-17,24H,10,18H2 |
InChI 键 |
GPNGKAQCCIHEGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCC#CC3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


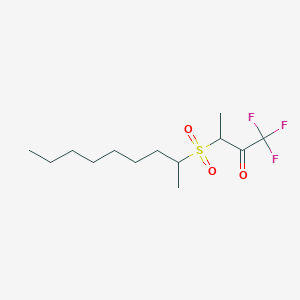
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
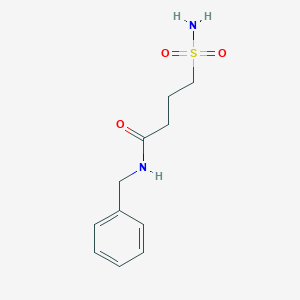
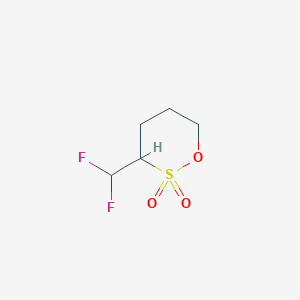

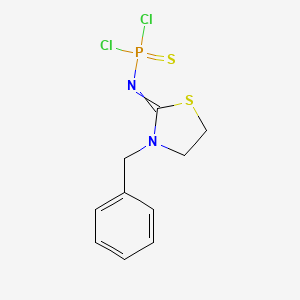
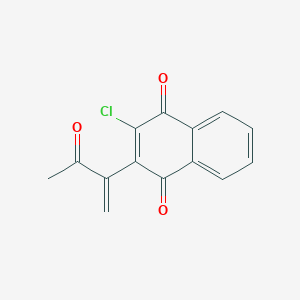

![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)
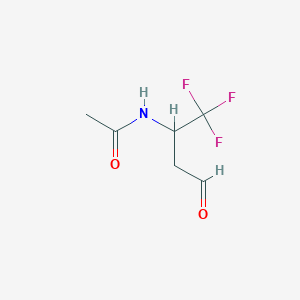

![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
